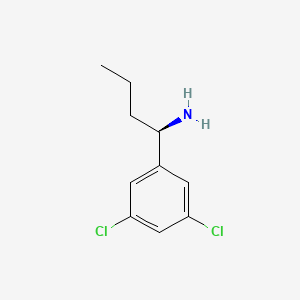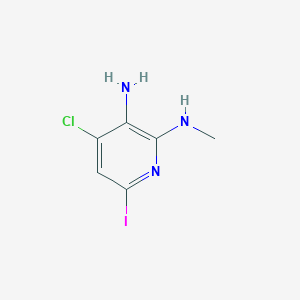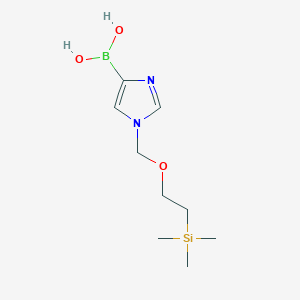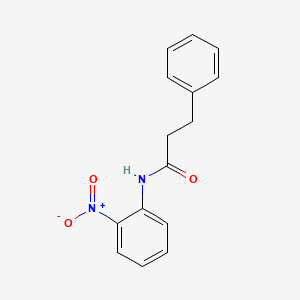
N-(2-nitrophenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 2-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method is the acylation of 2-nitroaniline using 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(2-aminophenyl)-3-phenylpropanamide.
Substitution: Derivatives with different functional groups replacing the nitro group.
Oxidation: Oxidized derivatives of the phenylpropanamide moiety.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-nitrophenyl)-3-phenylpropanamide and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, N-(2-aminophenyl)-3-phenylpropanamide, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The nitro group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
N-(2-nitrophenyl)acetamide: Similar structure but with an acetamide moiety instead of phenylpropanamide.
N-(2-nitrophenyl)benzamide: Contains a benzamide moiety, differing in the length and structure of the carbon chain.
N-(2-nitrophenyl)pyrrole-2-carboxamide: Features a pyrrole ring, offering different chemical properties and reactivity.
Uniqueness: N-(2-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of the nitrophenyl and phenylpropanamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) |
Clé InChI |
PKZADCQYMPQYHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




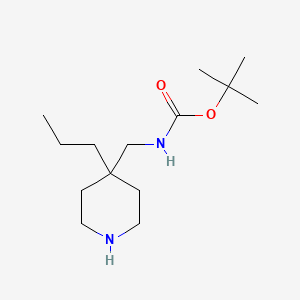
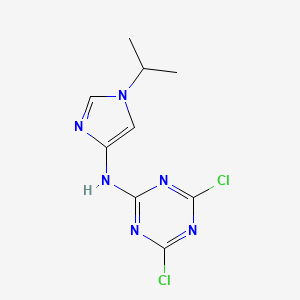
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

